5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
Description
5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound featuring a quinazoline core fused with a triazole ring. Key structural attributes include a chlorine atom at position 5 and a phenylsulfonyl group at position 3. Computational docking studies reveal its interaction with the GLP-1 receptor, forming a halogen bond with Ser352 and an amide-pi stacked interaction with Thr355, yielding docking scores of -5.802 kcal/mol (PDB ID: 5VAI) and -6.475 kcal/mol (PDB ID: 6B3J) . Pharmacokinetically, it exhibits favorable properties: a topological polar surface area (TPSA) of 43.08 Ų enables blood-brain barrier (BBB) penetration, while a high LogP value (3.55) indicates lipophilicity conducive to membrane permeability .
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-chlorotriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O2S/c16-13-11-8-4-5-9-12(11)20-14(17-13)15(18-19-20)23(21,22)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFXAXCYUYOPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with a suitable nitrile or isocyanide to form the triazole ring.
Introduction of the Quinazoline Moiety: The triazole intermediate is then reacted with a quinazoline derivative under specific conditions to form the triazoloquinazoline core.
Chlorination and Sulfonylation:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the development of scalable processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-chloro position undergoes nucleophilic displacement with amines and other nucleophiles. Reaction outcomes depend on solvent polarity, temperature, and catalyst presence.
Mechanistic studies suggest an SNAr pathway facilitated by electron-withdrawing effects of the triazole and sulfonyl groups .
Electrophilic Aromatic Substitution
The quinazoline ring undergoes nitration and halogenation at specific positions under controlled conditions.
Key Reactions:
-
Nitration :
Reacts with HNO₃/H₂SO₄ at 0–5°C to yield 7-nitro-5-chloro-3-(phenylsulfonyl)triazolo[1,5-a]quinazoline (62% yield) . Regioselectivity is governed by the electron-deficient C7 position. -
Chlorination :
Treatment with POCl₃ at 110°C introduces additional chlorine at C8, forming 5,8-dichloro-3-(phenylsulfonyl)triazolo[1,5-a]quinazoline (58% yield) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the triazole ring:
Sulfonyl Group Transformations
The phenylsulfonyl moiety participates in two key reactions:
-
Hydrolysis :
Prolonged reflux in H₂O/EtOH with NaOH yields 5-chloro-3-hydroxytriazolo[1,5-a]quinazoline (via sulfonic acid intermediate). -
Sulfonamide Formation :
Reacts with primary amines (e.g., benzylamine) in CH₂Cl₂ at 0°C to generate sulfonamide derivatives (up to 89% yield) .
Photophysical Interactions
While not a traditional "reaction," the compound exhibits:
Scientific Research Applications
5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving biomolecule-ligand interactions, free energy calculations, and structure-based drug design.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Thieno-Fused Triazolopyrimidines vs. Quinazoline Derivatives
Thieno[2,3-e]- and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., compounds 4i, 5n-o) differ in their fused aromatic systems (thiophene vs. benzene). These thieno analogs demonstrate selective antagonism for the 5-HT6 receptor (IC₅₀ < 10 nM) , contrasting with the GLP-1 receptor affinity of the quinazoline derivative. In anticancer screens, thieno-fused compounds exhibit moderate activity (e.g., 10–30% growth inhibition at 10 µM), while triazoloquinazolines like 6a-c (bioisosteres of the target compound) show negligible activity, with a mean growth of 100.2% in renal cancer cells .
Table 1: Structural and Activity Comparison
Substituent Variations: Sulfonyl vs. Sulfanyl Groups
Replacing the sulfonyl group with a sulfanyl moiety (e.g., ethyl 5-sulfanyltriazoloquinazoline-3-carboxylate) alters physicochemical properties. The sulfanyl derivative has a lower molecular weight (274.3 g/mol vs. 547.1 g/mol for the target compound) and a higher melting point (171°C), suggesting enhanced crystallinity . However, sulfanyl groups reduce TPSA and may diminish solubility compared to sulfonyl-containing analogs.
Table 2: Physicochemical Properties
*Estimated based on structural analogs.
Piperazine-Substituted Derivatives
These derivatives are hypothesized to target serotonin or dopamine receptors, though specific data remain unreported .
Pharmacokinetic Profiles
Its high LogP (3.55) suggests superior lipophilicity compared to ethyl sulfanyl derivatives (LogP ~2.95), though excessive lipophilicity may increase metabolic instability .
Table 3: Pharmacokinetic Parameters
| Compound | TPSA (Ų) | LogP | BBB Penetration | GI Absorption |
|---|---|---|---|---|
| 5-Chloro-3-(phenylsulfonyl)quinazoline | 43.08 | 3.55 | Yes | High |
| Thieno-triazolopyrimidines | 60–80 | 2.95–3.55 | No | Moderate |
| Piperazine derivatives | >60 | 3.10 | No | Low |
Biological Activity
5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C15H12ClN5O2S
- Molecular Weight : 362.77 g/mol
- CAS Number : 1174392-35-8
The compound features a triazole ring fused with a quinazoline structure, which is known for its pharmacological versatility.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. In vitro evaluations have demonstrated that compounds with similar structures exhibit moderate to high cytotoxicity against various cancer cell lines.
These results suggest that the compound may interfere with cellular proliferation pathways and induce apoptosis in cancer cells.
Anticonvulsant Activity
In a study evaluating anticonvulsant properties, derivatives of triazoloquinazoline were tested using the maximal electroshock seizure (MES) test. The compound demonstrated effective seizure protection at doses comparable to standard anticonvulsants like valproate, indicating potential for neurological applications .
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- GABAergic Modulation : The compound may enhance GABA receptor activity, contributing to its anticonvulsant effects.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase.
- Apoptosis Induction : Evidence indicates that treatment with this compound can lead to morphological changes typical of apoptosis in cancer cells.
Case Studies and Research Findings
Several case studies have explored the efficacy of quinazoline derivatives:
- Anticancer Efficacy : A study reported that a related compound exhibited IC50 values significantly lower than those of established chemotherapeutics against HCT-116 and MCF-7 cell lines .
- Neuroprotective Effects : Another investigation into related triazole compounds found promising results in reducing seizure frequency in animal models .
Q & A
Q. What are the common synthetic routes for 5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline?
The synthesis typically involves two key steps: (1) cyclization of azide precursors to form the triazoloquinazoline core and (2) sulfonylation to introduce the phenylsulfonyl group. For example, cyclization of o-azidobenzoic acid derivatives under basic conditions (e.g., sodium hydride) yields the triazoloquinazoline scaffold, followed by reaction with benzenesulfonyl chloride to install the sulfonyl moiety. Modifications can be achieved using substituted benzenesulfonyl chlorides (e.g., 3,4-dimethylbenzenesulfonyl chloride).
Q. How is the antimicrobial activity of this compound evaluated?
Antimicrobial testing follows standardized protocols:
- Media : Mueller-Hinton agar for bacteria (e.g., S. aureus, E. coli) and Sabouraud dextrose agar for fungi (e.g., C. albicans).
- Method : Agar dilution or disc diffusion at concentrations of 1–100 μg/mL, with nitro compounds (nitrofurantoin) and ketoconazole as positive controls.
- Solubility : Compounds are dissolved in DMF due to poor aqueous solubility, and activity is reported as minimum inhibitory concentration (MIC).
Q. What spectroscopic methods confirm the compound’s structure?
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm).
- LC-MS : Confirms molecular weight (e.g., exact mass for [M+H]+).
- Elemental Analysis : Validates purity and elemental composition.
Advanced Research Questions
Q. How do structural modifications at the phenylsulfonyl group influence biological activity?
Substituents on the phenylsulfonyl moiety significantly alter activity:
- Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial potency by improving electrophilicity and target binding.
- Lipophilic groups (e.g., methyl, bromo) increase membrane permeability, critical for anticancer activity.
- Example : Derivatives with 3,4-dimethylbenzenesulfonyl groups showed improved solubility and activity in preliminary screens.
Q. Why do some triazoloquinazoline derivatives exhibit low anticancer activity in vitro?
Low activity is often attributed to poor solubility and cellular uptake . For instance, thieno-fused analogs (e.g., thieno[3,2-e]triazolopyrimidines) outperformed aryl-fused triazoloquinazolines (e.g., 6a-c) due to higher lipophilicity. Structural modifications, such as introducing polar groups (e.g., -OH, -NH2) or prodrug strategies (e.g., esterification), are recommended to enhance bioavailability .
Q. How can discrepancies in biological activity data across studies be resolved?
- Control standardization : Ensure consistent use of reference strains (e.g., NCI-60 cell lines for anticancer screening).
- Solubility adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to maintain compound stability.
- Data normalization : Compare growth inhibition (%) against baseline controls (e.g., untreated cells) to account for assay variability.
Q. What methodological approaches optimize the compound’s pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
